An In-depth Technical Guide to 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one: Synthesis, Structural Elucidation, and Therapeutic Potential
An In-depth Technical Guide to 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one: Synthesis, Structural Elucidation, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one, a complex flavonoid derivative. While specific literature on this exact molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established synthetic methodologies and spectroscopic principles to present a robust framework for its synthesis, structural characterization, and potential pharmacological applications. By leveraging well-documented reactions such as the Claisen-Schmidt condensation and subsequent oxidative cyclization, a plausible and efficient synthetic route is detailed. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) are discussed to aid in the structural verification of the title compound. Drawing from the extensive bioactivity profile of the flavone scaffold, this guide also explores the potential of 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one as a therapeutic agent, particularly in the realms of anti-inflammatory and anticancer research.
Introduction: The Flavone Scaffold and the Promise of Biphenyl Substitution
Flavones, a class of flavonoids characterized by the 2-phenyl-4H-1-benzopyran-4-one backbone, are ubiquitous in the plant kingdom and are recognized for their diverse and significant pharmacological activities.[1][2] These activities, which include anti-inflammatory, antioxidant, and anticancer properties, are intrinsically linked to their molecular structure.[3][4][5] The substitution pattern on both the benzopyran and the 2-phenyl moieties can profoundly influence the biological efficacy and target specificity of these compounds.[1][6]
The introduction of a biphenyl group at the 2-position of the flavone core, as in 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one, presents an intriguing structural modification. The biphenyl moiety introduces additional steric bulk and rotational flexibility, which can significantly alter the molecule's interaction with biological targets. This guide will provide a detailed exploration of the chemical intricacies of this unique flavone derivative.
Proposed Synthesis of 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one
The synthesis of 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one can be logically approached through a two-step process, a strategy well-established in the synthesis of flavones. This involves an initial Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an oxidative cyclization to yield the final flavone product.[7][8]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals the key disconnection points, highlighting the strategic bond formations required for its synthesis.
Caption: Retrosynthetic pathway for 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one.
Step 1: Claisen-Schmidt Condensation for 2'-Hydroxychalcone Synthesis
The initial step involves the base-catalyzed Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 2-biphenylcarboxaldehyde.[9][10][11] This reaction forms the crucial α,β-unsaturated ketone backbone of the chalcone intermediate.
Reaction Scheme:
[Image of the chemical reaction showing the 2'-hydroxychalcone intermediate reacting in the presence of iodine (I2) in DMSO with heating to form 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one.]
Caption: Experimental workflow for the synthesis of the target flavone.
Structural Elucidation: A Spectroscopic Approach
The definitive confirmation of the chemical structure of 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not readily available, we can predict the expected spectral characteristics based on known data for analogous flavone and biphenyl compounds. [12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the numerous aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | dd | 1H | H-5 |
| ~ 7.2 - 7.8 | m | 12H | Aromatic protons of biphenyl and benzopyran rings |
| ~ 6.8 - 7.0 | s | 1H | H-3 |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 178 | C-4 (C=O) |
| ~ 163 | C-2 |
| ~ 156 | C-9 |
| ~ 120 - 140 | Aromatic carbons |
| ~ 107 | C-3 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peak:
-
Molecular Formula: C₂₁H₁₄O₂
-
Molecular Weight: 298.34 g/mol
-
Expected [M+H]⁺: m/z 299.10
Predicted Fragmentation Pattern: The fragmentation of flavones in mass spectrometry often involves retro-Diels-Alder (rDA) reactions, leading to characteristic fragments of the A and B rings. [14][15][16][17]
Caption: Potential mechanism of anti-inflammatory action.
Anticancer Potential
Many flavone derivatives have demonstrated potent anticancer activities by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis. T[5][18][19][20][21]hey can modulate various signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK, and STAT pathways. T[5][18][20]he unique three-dimensional structure imparted by the biphenyl group in the title compound could lead to novel interactions with protein kinases or other crucial targets in cancer cells, potentially resulting in a distinct and potent anticancer profile.
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, exploration of 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one. A plausible and efficient synthetic route has been detailed, based on well-established organic reactions. Furthermore, a framework for its structural elucidation using modern spectroscopic techniques has been presented. The potential pharmacological applications, particularly in the areas of anti-inflammatory and anticancer research, are significant, given the known bioactivities of the flavone scaffold.
Future research should focus on the practical synthesis and purification of this novel flavone. Subsequent detailed spectroscopic analysis is imperative to confirm its structure unequivocally. Following this, a thorough investigation of its biological activities through in vitro and in vivo studies will be crucial to ascertain its therapeutic potential. The unique structural features of 2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one make it a compelling candidate for further investigation in the quest for novel and effective therapeutic agents.
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